molecular formula C13H16N2O2S B2481797 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226436-86-7

1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2481797
CAS No.: 1226436-86-7
M. Wt: 264.34
InChI Key: MCVANQQGGJKYLR-UHFFFAOYSA-N
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Description

1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of furan-2-ylpropan-2-amine with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s heterocyclic rings allow it to interact with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea: Similar in structure but may have different substituents on the furan or thiophene rings.

    Thiophene-2-ylmethylurea: Lacks the furan ring, which may alter its chemical properties and applications.

    Furan-2-ylmethylurea:

Uniqueness

1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both furan and thiophene rings, which confer distinct chemical properties

Properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10(8-11-4-2-6-17-11)15-13(16)14-9-12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVANQQGGJKYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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